molecular formula C9H13BFNO3 B8006164 (2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid

(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B8006164
M. Wt: 213.02 g/mol
InChI Key: LDKRNJAKBYJSEY-UHFFFAOYSA-N
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Description

(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with a fluorine atom and a sec-butoxy group, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid can be achieved through various synthetic routes. One common method involves the borylation of a suitable pyridine derivative. For instance, the reaction of 2-(sec-butoxy)-5-fluoropyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the continuous flow process for the production of boronic acid derivatives can be employed. This method involves the use of a Matteson boronic ester homologation process, which allows for the efficient and scalable production of boronic acids . The process is advantageous due to its ability to maintain consistent reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which makes them effective in enzyme inhibition. The compound can inhibit enzymes by binding to the active site, thereby blocking substrate access and disrupting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    (2-(sec-Butoxy)-5-chloropyridin-4-yl)boronic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2-(sec-Butoxy)-5-methylpyridin-4-yl)boronic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(2-(sec-Butoxy)-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(2-butan-2-yloxy-5-fluoropyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO3/c1-3-6(2)15-9-4-7(10(13)14)8(11)5-12-9/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKRNJAKBYJSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OC(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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